Magnesium ATP - 74804-12-9

Magnesium ATP

Catalog Number: EVT-354792
CAS Number: 74804-12-9
Molecular Formula: C10H16MgN5O13P3
Molecular Weight: 531.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.

Adenosine Triphosphate (ATP)

  • Relevance: ATP is a direct precursor to Magnesium ATP. Magnesium ions (Mg2+) complex with ATP to form Magnesium ATP, which is the biologically active form of ATP utilized in many enzymatic reactions. Many studies in the provided papers demonstrate that the presence of magnesium ions is crucial for ATP to exert its effects in various biological contexts, such as muscle contraction , neurotransmitter storage , and nitrogenase activity .

Adenosine Diphosphate (ADP)

  • Relevance: ADP is a product of Magnesium ATP hydrolysis. It can bind to some of the same enzymes as Magnesium ATP, but often with lower affinity. The presence of ADP can also influence the activity of enzymes that utilize Magnesium ATP. For example, ADP can inhibit nitrogenase activity by competing with Magnesium ATP for binding sites.

Magnesium Adenosine 5′-Diphosphate (MgADP)

  • Relevance: MgADP, a direct derivative of Magnesium ATP, often acts as a product inhibitor in enzymatic reactions that utilize Magnesium ATP. It competes with Magnesium ATP for binding to the enzyme's active site. For example, in the acto-HMM ATPase reaction, MgADP's presence affects the dissociation of myosin heads from regulated actin.

Phosphocreatine (Creatine Phosphate)

  • Relevance: Phosphocreatine plays a crucial role in maintaining cellular energy homeostasis alongside Magnesium ATP. During periods of high energy demand, the phosphate group from phosphocreatine is transferred to ADP, replenishing ATP levels. This relationship is highlighted in studies investigating energy metabolism in muscle tissue using techniques like phosphorus magnetic resonance spectroscopy (31P-MRS). ,

Inorganic Phosphate (Pi)

  • Relevance: Pi is a product of Magnesium ATP hydrolysis. The levels of Pi within cells can modulate various metabolic processes. For example, in the context of muscle energy metabolism, elevated Pi levels can indicate increased ATP hydrolysis and contribute to muscle fatigue. Studies utilizing 31P-MRS often monitor Pi levels to assess energy metabolism in tissues like the heart and skeletal muscle.

2,3-Diphosphoglycerate (2,3-DPG)

  • Relevance: 2,3-DPG, while not directly involved in the same pathways as Magnesium ATP, is highlighted in a study investigating red blood cell metabolism in a patient with a "high-ATP syndrome." . In this patient, elevated ATP levels were accompanied by a decrease in 2,3-DPG. This inverse relationship highlights the potential for metabolic imbalances and compensatory mechanisms within red blood cells, where both Magnesium ATP and 2,3-DPG play crucial roles in regulating cellular functions.

Guanosine Triphosphate (GTP)

    Guanosine 5'-[β,γ-imido]triphosphate (GMPPNP)

    • Relevance: GMPPNP, like GTP, can influence pathways that involve Magnesium ATP. The non-hydrolyzable nature of GMPPNP allows researchers to "lock" GTP-binding proteins in their active state, providing insights into the downstream effects of GTP binding. For example, GMPPNP is often used to study the role of G proteins in regulating adenylate cyclase activity.

    Adenosine 5′-[β,γ-imido]triphosphate (AMP-PNP)

    • Relevance: AMP-PNP is a valuable tool for dissecting the specific roles of ATP binding versus hydrolysis in enzymatic reactions that normally utilize Magnesium ATP. For example, studies investigating the magnesium chelatase enzyme involved in chlorophyll biosynthesis utilize AMP-PNP to demonstrate the requirement for ATP hydrolysis in the magnesium insertion reaction.

    Adenosine 5′-[β,γ-methylene]triphosphate (AMP-PCP)

    • Relevance: AMP-PCP is used in a similar manner to AMP-PNP to investigate the role of ATP binding and hydrolysis in various biological processes that involve Magnesium ATP. For example, in studies of magnesium chelatase, both AMP-PCP and AMP-PNP are used to demonstrate the requirement of ATP hydrolysis for magnesium insertion into protoporphyrin IX.
    Source and Classification

    Magnesium adenosine triphosphate is classified as a nucleotide, specifically a ribonucleotide, due to its structure comprising a ribose sugar, adenine base, and three phosphate groups. It is naturally occurring in all living cells and can be synthesized endogenously from adenosine diphosphate and inorganic phosphate in the presence of magnesium ions. Furthermore, it can also be obtained through dietary sources rich in magnesium, such as green leafy vegetables, nuts, seeds, and whole grains.

    Synthesis Analysis

    Methods of Synthesis

    The synthesis of magnesium adenosine triphosphate can be achieved through several methods:

    1. Enzymatic Synthesis: This process typically involves the enzyme ATP synthase, which catalyzes the formation of magnesium adenosine triphosphate from adenosine diphosphate and inorganic phosphate during oxidative phosphorylation in mitochondria.
    2. Chemical Synthesis: Laboratory synthesis can be performed using chemical reagents that react to form magnesium adenosine triphosphate. This usually involves the combination of adenosine triphosphate with magnesium salts under controlled conditions.

    Technical Details

    The enzymatic synthesis occurs primarily in the mitochondria during cellular respiration. The presence of magnesium ions is crucial as they stabilize the negative charges on the phosphate groups, allowing for efficient ATP production through substrate-level phosphorylation or oxidative phosphorylation.

    Molecular Structure Analysis

    Structure

    Magnesium adenosine triphosphate consists of:

    • Adenosine: Composed of an adenine base attached to a ribose sugar.
    • Triphosphate Group: Three phosphate groups (alpha, beta, and gamma) linked by high-energy bonds.
    • Magnesium Ion: Typically coordinated with the beta and gamma phosphate groups.

    Data

    The molecular formula for magnesium adenosine triphosphate is C10H12N5O13P3MgC_{10}H_{12}N_5O_{13}P_3Mg. The molecular weight is approximately 451.2 g/mol.

    Chemical Reactions Analysis

    Reactions Involving Magnesium Adenosine Triphosphate

    Magnesium adenosine triphosphate participates in numerous biochemical reactions:

    1. Hydrolysis: The breakdown of magnesium adenosine triphosphate into adenosine diphosphate and inorganic phosphate releases energy used by cells.
      MgATPMgADP+Pi+Energy\text{MgATP}\rightarrow \text{MgADP}+\text{Pi}+\text{Energy}
    2. Phosphorylation Reactions: Magnesium adenosine triphosphate acts as a phosphate donor in phosphorylation reactions that activate or deactivate enzymes.

    Technical Details

    The hydrolysis reaction is catalyzed by various enzymes such as ATPases, which facilitate the release of energy necessary for cellular processes.

    Mechanism of Action

    Process

    The mechanism of action for magnesium adenosine triphosphate primarily involves its role as an energy currency within cells. When hydrolyzed, it releases energy that drives various physiological processes including muscle contraction, nerve impulse propagation, and biosynthetic pathways.

    Data

    Research indicates that the hydrolysis of one molecule of magnesium adenosine triphosphate can yield approximately 30.5 kJ/mol of energy under standard conditions. This energy is essential for maintaining cellular homeostasis and performing work within biological systems.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Magnesium adenosine triphosphate typically appears as a white crystalline powder.
    • Solubility: It is soluble in water but less soluble in organic solvents.

    Chemical Properties

    • Stability: Magnesium adenosine triphosphate is stable under physiological pH but can degrade under extreme conditions (high temperature or extreme pH).
    • Reactivity: It readily participates in hydrolysis and phosphorylation reactions.

    Relevant Data or Analyses

    Studies show that the stability of magnesium adenosine triphosphate is significantly influenced by pH levels and ionic strength in solution, affecting its bioavailability and reactivity.

    Applications

    Scientific Uses

    Magnesium adenosine triphosphate has numerous applications in scientific research:

    1. Biochemical Assays: Used as a substrate in assays to study enzyme kinetics and metabolic pathways.
    2. Cellular Energy Studies: Essential for experiments examining mitochondrial function and cellular respiration.
    3. Pharmacological Research: Investigated for its role in muscle physiology and neuromuscular transmission.
    Biochemical Interactions of Mg-ATP in Cellular Systems

    Thermodynamic and Kinetic Analysis of Mg²⁺-ATP Binding Dynamics

    Mg²⁺ binds ATP primarily via oxygen atoms of the triphosphate chain, forming coordination complexes critical for biological energy transfer. Molecular dynamics simulations reveal two dominant coordination states: bidentate coordination (Mg²⁺ bridging β- and γ-phosphates) and tridentate coordination (involving α-, β-, and γ-phosphates). The tridentate mode exhibits superior stability, with pair interaction energies reaching approximately -3,500 kJ/mol, compared to -2,750 kJ/mol for bidentate binding [1]. Kinetic stopped-flow studies on Na⁺,K⁺-ATPase demonstrate Mg²⁺ dependency: phosphorylation rates saturate at 195 s⁻¹ (fast phase) and 54 s⁻¹ (slow phase) with increasing Mg²⁺ concentrations. The dissociation constant (K_d) for Mg²⁺ binding to the E1·ATP·Na₃⁺ complex is 0.069 mM, mirroring the K_d of Mg²⁺-ATP in solution (0.069 mM vs. 0.070 mM). This indicates enzyme-independent Mg²⁺-ATP affinity governs initial complex formation [3] [8].

    Table 1: Thermodynamic and Kinetic Parameters of Mg²⁺-ATP Binding

    ParameterValueSignificance
    Tridentate Binding Energy-3,500 kJ/molHighest stability state for enzymatic hydrolysis
    Bidentate Binding Energy-2,750 kJ/molCommon transitory state in solution
    K_d (Enzyme Complex)0.069 mMMatches solution K_d, indicating ATP dominance
    Fast Phase kobs195 s⁻¹Rate-limiting phosphorylation step in Na⁺,K⁺-ATPase
    Slow Phase kobs54 s⁻¹Dephosphorylation/rephosphorylation equilibrium

    Hydration dynamics further modulate binding. Mg²⁺ coordinates 2-3 triphosphate oxygens, with remaining coordination sites occupied by water molecules, forming a hexahydrated shell. This five-site coordination (triphosphate oxygens + H₂O) enables rapid ligand exchange, facilitating enzyme-substrate recognition [1] [6].

    Role of Mg²⁺ in Stabilizing ATP Conformational States for Enzymatic Recognition

    Mg²⁺ binding induces a structural shift in ATP from flexible, "open" conformations to compact, catalytically competent "closed" states. Liquid-jet photoemission spectroscopy (LJ-PES) reveals Mg²⁺ complexation reduces electron density at phosphorus 2p orbitals, evidenced by +0.3 eV binding energy shifts in terminal (β, γ) phosphates versus +0.1 eV in the α-phosphate. This indicates preferential Mg²⁺ interaction with β/γ-phosphates, positioning the γ-phosphate for nucleophilic attack [4] [7].

    Free energy landscapes from umbrella sampling simulations show two primary conformational variables:

    • P-O-P bond torsion angles (θ), governing triphosphate chain flexibility.
    • Mg²⁺-O distance (Φ), influencing coordination geometry.Enzyme-bound ATP conformations reside in high-energy regionsG > 5 kJ/mol) of the solution free-energy landscape. For example, F₁-ATPase-bound ATP adopts a strained conformation with θ = 120°, whereas solution equilibria favor θ = 90°. This demonstrates enzymes selectively bind strained Mg·ATP conformations incompatible with solution stability, leveraging elastic energy for catalysis [2] [6].

    Table 2: Spectroscopic Signatures of Mg²⁺-ATP Conformational States

    TechniqueParameterSolution StateEnzyme-Bound StateBiological Implication
    LJ-PESP 2p BE Shift (γ-P)+0.3 eV+0.8 eVCharge redistribution for hydrolysis
    Circular Dichroism222 nm/208 nm Ratio0.851.12Increased α-helical content in Rad51
    MD SimulationsP-O-P Angle (θ)90° (min ΔG)120° (ΔG >5 kJ/mol)Strain facilitates phosphoryl transfer

    Mg²⁺ also allosterically regulates protein structure. In Rad51 recombinase, ATP-Mg²⁺ binding alters circular dichroism spectra: the 222 nm/208 nm ellipticity ratio increases from 0.85 to 1.12, indicating enhanced α-helical content. This "active" conformation is thermostable (resists inactivation at 37°C) and essential for DNA binding [9].

    Competitive Binding Mechanisms: Mg²⁺ vs. Other Divalent Cations in ATP Complexation

    Divalent cations exhibit distinct affinities for ATP driven by ionic radius, hydration energy, and coordination flexibility. LJ-PES core-level shifts show the following binding preference series:Mg²⁺ > Zn²⁺ > Ca²⁺ > Mn²⁺Mg²⁺’s small ionic radius (0.65 Å) and high charge density enable optimal fit within the triphosphate pocket, yielding a K_d of 19–21 µM for ATP. Ca²⁺, with a larger radius (0.99 Å), forms weaker, bidentate complexes (K_d ≈ 110 µM) due to suboptimal orbital overlap [4] [6].

    Coordination flexibility dictates biological efficacy:

    • Mg²⁺: Adopts variable coordination (4–6 ligands), allowing transition between bi- and tridentate ATP binding during enzyme catalysis.
    • Ca²⁺: Rigid octahedral geometry displaces water molecules inefficiently, hindering compact ATP folding.This explains why Ca·ATP supports <10% of myosin ATPase activity versus Mg·ATP [4].

    Competition extends to ternary complexes:

    • Mg²⁺-exclusive sites: In adenylate kinase, Asp residues (D119, D190) geometrically filter cations, excluding Ca²⁺ via steric clashes.
    • Mn²⁺ substitution: Functionally mimics Mg²⁺ in kinases but reduces kcat by 50% due to slower ligand exchange [5] [9].

    Table 3: Competitive Binding Parameters of Divalent Cations with ATP

    CationIonic Radius (Å)ATP K_d (µM)Coordination GeometryRelative Enzymatic Efficiency
    Mg²⁺0.6519–21Variable (4–6)100% (Reference)
    Ca²⁺0.99≈110Rigid octahedral<10%
    Mn²⁺0.83≈50Distorted octahedral40–60%
    Zn²⁺0.74≈30TetrahedralInhibitory

    Cellular implications are profound: Elevated Ca²⁺ competitively inhibits Mg·ATP-dependent reactions in neurons, disrupting energy metabolism. Conversely, pathogens like Mycobacterium tuberculosis exploit high-affinity Mg²⁺ binding in adenylate kinase to maintain nucleotide homeostasis under stress [5] [8].

    Compound Names Mentioned:

    • Magnesium ATP (Mg·ATP)
    • Adenosine Triphosphate (ATP)
    • Calcium ATP (Ca·ATP)
    • Manganese ATP (Mn·ATP)
    • Zinc ATP (Zn·ATP)
    • Adenosine Diphosphate (ADP)
    • Adenosine Monophosphate (AMP)
    • Magnesium Adenosine Diphosphate (Mg·ADP)

    Properties

    CAS Number

    74804-12-9

    Product Name

    Magnesium ATP

    IUPAC Name

    dimagnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

    Molecular Formula

    C10H16MgN5O13P3

    Molecular Weight

    531.49 g/mol

    InChI

    InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);

    InChI Key

    KLHMIKHPGKEVJX-UHFFFAOYSA-N

    SMILES

    C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2]

    Canonical SMILES

    C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg]

    Isomeric SMILES

    C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2]

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